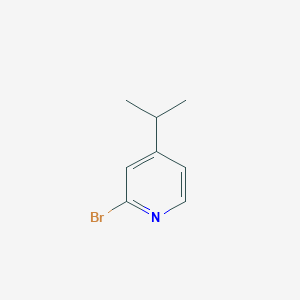

2-Bromo-4-isopropylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-4-isopropylpyridine is a chemical compound with the molecular formula C8H10BrN . It has a molecular weight of 200.08 .

Molecular Structure Analysis

The InChI code for 2-Bromo-4-isopropylpyridine is 1S/C8H10BrN/c1-6(2)7-3-4-10-8(9)5-7/h3-6H,1-2H3 . This code provides a specific description of the molecule’s structure. The compound consists of a pyridine ring with a bromine atom and an isopropyl group attached to it .Physical And Chemical Properties Analysis

2-Bromo-4-isopropylpyridine has a density of 1.3±0.1 g/cm3 . It has a boiling point of 245.6±20.0 °C at 760 mmHg . The compound is a liquid at room temperature . It has a LogP value of 2.87, indicating its lipophilicity .科学的研究の応用

Directed Deprotonation-Transmetalation Route to Substituted Pyridines

The directed deprotonation-transmetalation process has been identified as a flexible route for synthesizing 4-substituted and 3,4-disubstituted pyridines, demonstrating the utility of 2-bromopyridine derivatives in regioselective C-4 deprotonation followed by subsequent Pd-mediated coupling processes. This method opens up new pathways for accessing diverse pyridine scaffolds, essential for various chemical syntheses and applications in material science and pharmaceuticals (Karig, Spencer, & Gallagher, 2001).

Suzuki Cross-Coupling Reaction for Pyridine Derivatives

A study on the efficient synthesis of novel pyridine-based derivatives through the palladium-catalyzed Suzuki cross-coupling reaction demonstrates the role of 2-Bromo-4-isopropylpyridine and related compounds in synthesizing a wide array of pyridine derivatives. These derivatives have shown potential in quantum mechanical investigations and biological activities, suggesting their importance in developing new materials and biologically active compounds (Ahmad et al., 2017).

Synthesis and Application in Polymerization

2-Bromo-4-isopropylpyridine derivatives have been utilized in atom transfer radical polymerization, demonstrating the compound's utility in polymer science. By serving as initiators, these derivatives enable the controlled polymerization of methyl methacrylate, among other monomers, leading to a wide range of polymer materials with applications ranging from coatings to biomedical devices (Haddleton et al., 1997).

Novel Heteroarylpyridine Derivatives via Cross-Coupling

The palladium-catalyzed cross-coupling reactions of bromopyridine derivatives, including 2-Bromo-4-isopropylpyridine, have been explored to yield novel heteroarylpyridine derivatives. These findings underline the compound's versatility in constructing complex molecules that could find applications in drug discovery and material sciences (Parry et al., 2002).

Bromination and Halogen Dance Reactions

2-Bromo-4-isopropylpyridine serves as a precursor in halogen dance reactions, providing a concise synthesis route to 2,4-disubstituted pyridines. This showcases the compound's importance in synthetic organic chemistry, particularly in constructing complex pyridine structures efficiently (Duan et al., 2004).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

2-bromo-4-propan-2-ylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(2)7-3-4-10-8(9)5-7/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMRXPAQILDIFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-isopropylpyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2768631.png)

![5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2768632.png)

![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2768635.png)

![2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2768636.png)

![3-(3,4-dimethoxyphenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2768640.png)

![4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2768641.png)

![N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2768642.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2768644.png)

![Ethyl (5R,7S)-5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2768649.png)

![2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B2768652.png)